molecular formula C8H8N4O B3029127 2,6-Diamino-4-hydroxyquinazoline CAS No. 53745-23-6

2,6-Diamino-4-hydroxyquinazoline

Cat. No. B3029127
CAS RN: 53745-23-6
M. Wt: 176.18
InChI Key: YCRCNZBZUQLULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-4-hydroxyquinazoline is a derivative of the quinazoline family, a class of compounds known for their diverse biological activities. Quinazolines have been extensively studied due to their potential as therapeutic agents, particularly as antitumor and antiparasitic drugs. The synthesis and biological evaluation of various quinazoline derivatives have led to the identification of compounds with significant inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is a target for antitumor and antimicrobial therapy .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the construction of the quinazoline core followed by the introduction of substituents at various positions to enhance biological activity. For instance, the synthesis of 2,4-diaminoquinazolines can be achieved through the condensation of 2-aminobenzonitriles and amines, starting from an acyl isothiocyanate resin, which allows for traceless cleavage and cyclization . Another approach involves the tandem condensation of cyanoimidate-amine and reductive cyclization in an iron-HCl system, which can also lead to tricyclic quinazolines . Solid-phase synthesis methods have also been developed, demonstrating the versatility of approaches to quinazoline synthesis .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. X-ray crystallography has been used to confirm the structures of synthesized compounds, such as 5,8-dimethyl-6-nitro-4-quinolone, which serves as an intermediate in the synthesis of various substituted quinolines . Crystallographic data can reveal important details about the geometry and conformation of these molecules, which is essential for understanding their interaction with biological targets .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions to introduce different functional groups that are important for biological activity. For example, reductive amination and reductive methylation are key steps in the synthesis of N9-H and N9-CH3 analogs, respectively . The introduction of substituents such as alkyl, alkoxy, halo, cyano, and others can be achieved through reactions with 4-haloquinoline intermediates . These chemical modifications are designed to enhance the compounds' affinity for biological targets and improve their pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, pKa, and lipophilicity, are important for their biological activity and pharmacokinetics. For instance, pKa measurements can confirm the protonation state of compounds at physiological pH, which is relevant for receptor recognition . The lipophilicity of the compounds can be adjusted to improve cell penetration, which is a critical factor for the activity of DHFR inhibitors . Additionally, the evaluation of antihypertensive activity in vivo can be influenced by the compounds' pharmacokinetic properties, such as oral bioavailability and duration of action .

Scientific Research Applications

1. Theoretical and Conceptual Study

2,6-Diamino-4-hydroxyquinazoline and its derivatives have been the subject of theoretical and computational studies. For instance, Makhloufi et al. (2018) conducted a density functional theory (DFT) study on 4-hydroxyquinazoline, focusing on the nitration reaction centers for electrophilic attack. This research provides insight into the structural and electronic properties of these compounds, which is essential for understanding their biological activities and potential applications in various scientific fields (Makhloufi et al., 2018).

2. Antimalarial Activities

Derivatives of 2,6-Diamino-4-hydroxyquinazoline have been evaluated for their potential as antimalarial agents. Ommeh et al. (2004) investigated the activities of 2,4-diaminoquinazoline derivatives against Plasmodium falciparum, identifying compounds with potent inhibitory concentrations. These findings underscore the potential of 2,6-Diamino-4-hydroxyquinazoline derivatives in developing new antimalarial therapies (Ommeh et al., 2004).

3. Antiplatelet and Antiphlogistic Activities

The compound has been studied for its antiplatelet and antiphlogistic (anti-inflammatory) activities. Brullo et al. (2012) synthesized new derivatives of 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and evaluated their ASA-like antiplatelet activity. Some compounds showed promising results, comparable to indomethacin, a reference drug (Brullo et al., 2012).

4. Solid-Phase Synthesis Methods

Research has been conducted on developing new methods for the solid-phase synthesis of 2,6-diamino-4-hydroxyquinazoline derivatives. For example, Weber et al. (2005) developed a method for synthesizing 6-hydroxy-2,4-diaminoquinazolines using a solid-phase approach, demonstrating the potential for high-purity and regioselective production of these compounds (Weber et al., 2005).

5. Structural and Vibrational Assignment Studies

The structure and vibrational properties of 4-hydroxyquinazoline, a related compound, have been studied using techniques like density functional theory (DFT) and Moller–Plesset second-order (MP2) methods. This research, done by Polat and Yurdakul (2011), contributes to a deeper understanding of the tautomeric and conformational behavior of these molecules, which is vital for their application in various scientific domains (Polat & Yurdakul, 2011).

Safety And Hazards

When handling 2,6-Diamino-4-hydroxyquinazoline, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing. Avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Future Directions

Quinazoline and quinazolinone derivatives, including 2,6-Diamino-4-hydroxyquinazoline, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . This suggests potential future directions in the development of novel classes of antibacterial agents and other pharmaceuticals .

properties

IUPAC Name

2,6-diamino-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,9H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRCNZBZUQLULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332269
Record name 2,6-Diamino-4-hydroxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-4-hydroxyquinazoline

CAS RN

53745-23-6
Record name 2,6-diaminoquinazolin-4-ol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03505
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,6-Diamino-4-hydroxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diamino-4-hydroxyquinazoline
Reactant of Route 2
Reactant of Route 2
2,6-Diamino-4-hydroxyquinazoline
Reactant of Route 3
Reactant of Route 3
2,6-Diamino-4-hydroxyquinazoline
Reactant of Route 4
2,6-Diamino-4-hydroxyquinazoline
Reactant of Route 5
2,6-Diamino-4-hydroxyquinazoline
Reactant of Route 6
2,6-Diamino-4-hydroxyquinazoline

Citations

For This Compound
4
Citations
JB Hynes, YCS Yang, JE McGill… - Journal of medicinal …, 1984 - ACS Publications
HuTuSO 4.5> 300 0.7 95 46 4.8 1.9 4.0 3.6 0.15 0.009 HT29 1.7> 300 0.6 100 38 3.2 1.2 1.1 2.7 0.20 0.018 SW480 4.5> 300 1.1 150 84 5.0 1.6 10 4.8 0.20 0.015 WIDR 4.2> 300 0.6 …
Number of citations: 42 pubs.acs.org
JB Hynes, YCS Yangt - Folyl and Antifolyl Polyglutamates, 2013 - books.google.com
A variety of quinazoline analogues of folic acid (5, 8-dideazafolates) are of interest as potential antineoplastic agents, bio-chemical probes, and/or affinity ligands for the purification of …
Number of citations: 0 books.google.com
JB Hynes, YCS Yang, GH McCue… - Folyl and Antifolyl …, 1983 - Springer
A variety of quinazoline analogues of folic acid (5,8-dideaza-folates) are of interest as potential antineoplastic agents, biochemical probes, and/or affinity ligands for the purification of …
Number of citations: 6 link.springer.com
JB Hynes, CM Garrett - Journal of Medicinal Chemistry, 1975 - ACS Publications
Four quinazoline analogs of isofolic acid were synthesized including 5-methyl-5, 8-deazaisofolic acid (8a), 5, 8-deaza-isofolic acid (8c), as well as their 4-NH2 counterparts 8b and 8d. …
Number of citations: 42 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.